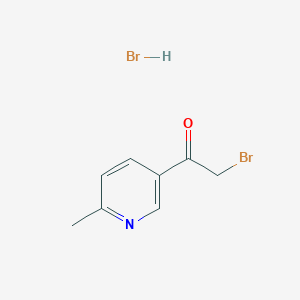
2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide
Übersicht
Beschreibung
2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide, also known as 2-BP, is an organic compound that has a wide range of applications in the scientific research field. It is a versatile compound due to its unique properties and the presence of both a bromine and an oxygen atom in its structure. 2-BP is used in a variety of laboratory experiments, ranging from the synthesis of other compounds to the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- The compound has been explored in the synthesis of heterocyclic compounds, demonstrating its utility in the formation of complex molecular structures. For instance, bromination of related pyridone compounds has led to derivatives with potential as intermediates in further chemical reactions (Wibaut & Wagtendonk, 2010).
- It has been used in the synthesis of new fused heterocycles pendant to tetrahydronaphthalene derivatives, with implications for modulating carcinogen metabolizing enzymes, showcasing its potential in drug discovery (Hamdy et al., 2010).
- Research has demonstrated its use in creating thiazolo[3,2-a]benzimidazole derivatives with significant biological activities, indicating its versatility in synthesizing biologically active molecules (Abdel‐Aziz et al., 2011).
Biological Activity Studies
- The derivatives of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone have shown promise in biological studies, particularly in investigating the modulation of carcinogen metabolizing enzymes. Such studies offer insight into the compound's potential in cancer research and therapy (Hamdy et al., 2010).
- Additionally, synthesized derivatives have exhibited potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as cytotoxicity against various cancer cell lines. This highlights its potential utility in developing therapeutic agents for immune-related disorders and cancer (Abdel‐Aziz et al., 2011).
Eigenschaften
IUPAC Name |
2-bromo-1-(6-methylpyridin-3-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-2-3-7(5-10-6)8(11)4-9;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIAITFFOUAYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670424 | |
| Record name | 2-Bromo-1-(6-methylpyridin-3-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89978-48-3 | |
| Record name | 2-Bromo-1-(6-methylpyridin-3-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

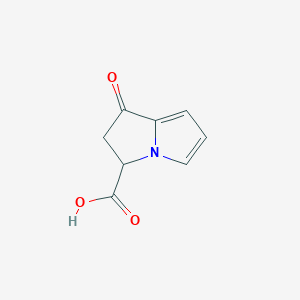
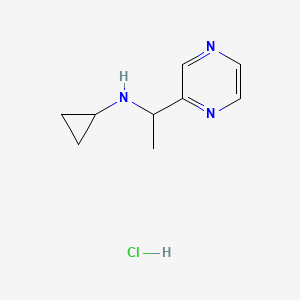

![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500542.png)

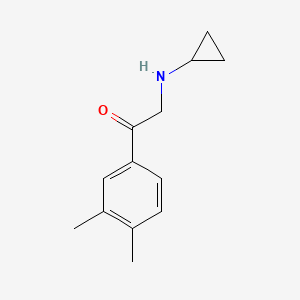
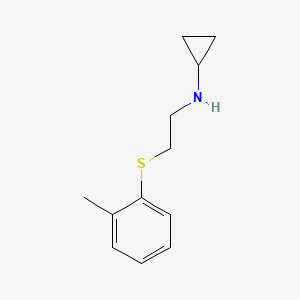


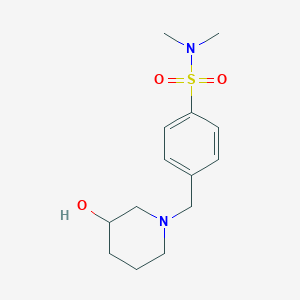
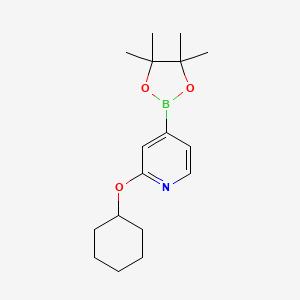
![3-[4-(Morpholine-4-carbonyl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500562.png)
![2-Chloro-N-[1-(2-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500563.png)
